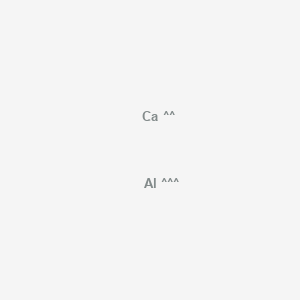

Aluminum-calcium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminum-calcium compounds, often referred to as calcium aluminates, are a family of materials derived from the base reaction of calcium oxide and aluminum oxide. These compounds are known for their unique properties, including high-temperature stability, resistance to corrosion, and rapid setting and hardening characteristics. They are widely used in various industrial applications, particularly in the construction and refractory industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium aluminates can be synthesized through several methods, including solid-phase reactions, sol-gel methods, and aerogel techniques. One common method involves the solid-phase reaction between stoichiometric amounts of calcium oxide and aluminum oxide at temperatures around 1550°C . Another approach is the sol-gel method, which uses aluminum-sec-butoxide and calcium nitrate tetrahydrate as precursors, with ethyl acetoacetate as a chelating agent .

Industrial Production Methods: This involves heating a mixture of limestone and bauxite to high temperatures, resulting in the formation of calcium aluminate through the chemical reaction between calcium carbonate and aluminum oxide . Another method involves the use of aluminum white dross residue, which is treated with limestone and subjected to high temperatures to produce calcium aluminate flux for the iron and steel industries .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium aluminates undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, calcium can react with oxygen to form calcium oxide, and with nitrogen to form calcium nitride . In the presence of acids, calcium dissolves to form calcium ions and hydrogen gas .

Common Reagents and Conditions: Common reagents used in reactions with calcium aluminates include hydrochloric acid, which reacts with calcium to form calcium chloride and hydrogen gas . Calcium also reacts with halogens to form corresponding dihalides, such as calcium fluoride and calcium chloride .

Major Products Formed: The major products formed from reactions involving calcium aluminates include calcium oxide, calcium nitride, calcium chloride, and calcium fluoride . These products are often used in various industrial applications, including the production of cements and refractories .

Wissenschaftliche Forschungsanwendungen

Calcium aluminates have a wide range of scientific research applications. In the field of chemistry, they are used as essential components in calcium aluminate cements, which are known for their quick setting and high-temperature resistance . In biology and medicine, calcium aluminates are used in dental and orthopedic applications due to their good biocompatibility and osseointegration characteristics . They are also used in water treatment plants for the removal of phosphates and the improvement of sludge settling .

Wirkmechanismus

The mechanism by which calcium aluminates exert their effects involves several molecular targets and pathways. For example, in biomedical applications, calcium aluminates promote osseointegration by providing a scaffold for bone growth . In water treatment, calcium aluminates react with phosphates to form insoluble compounds, thereby removing phosphates from the water .

Vergleich Mit ähnlichen Verbindungen

Calcium aluminates can be compared with other similar compounds, such as calcium silicates and calcium phosphates. While calcium silicates are known for their high compressive strength, they have a long setting time and are less biocompatible compared to calcium aluminates . Calcium phosphates, on the other hand, are highly biocompatible but have lower compressive strength and brittleness . Calcium aluminates offer a balance of high mechanical strength, good biocompatibility, and rapid setting time, making them unique among these compounds .

List of Similar Compounds:- Calcium silicates

- Calcium phosphates

- Aluminum silicates

- Aluminum phosphates

Eigenschaften

CAS-Nummer |

12042-65-8 |

|---|---|

Molekularformel |

AlCa |

Molekulargewicht |

67.06 g/mol |

IUPAC-Name |

aluminum;calcium |

InChI |

InChI=1S/Al.Ca |

InChI-Schlüssel |

RGKMZNDDOBAZGW-UHFFFAOYSA-N |

Kanonische SMILES |

[Al].[Ca] |

Verwandte CAS-Nummern |

12043-47-9 12042-65-8 37248-62-7 215303-96-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)

![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)

![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)

![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)